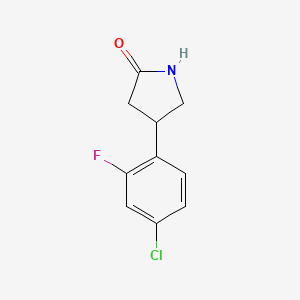
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine yields the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
科学的研究の応用
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Medicine: The compound’s biological activities make it a potential lead compound for the development of new pharmaceuticals.
Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides. Additionally, they find applications in materials science for the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes, receptors, and other proteins. For example, some thiadiazole derivatives inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is involved in inflammation and cancer . The compound’s ability to modulate these pathways contributes to its biological activities.
類似化合物との比較
Similar Compounds
1,2,4-Thiadiazole: Another thiadiazole isomer with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, this isomer has a different arrangement of nitrogen and sulfur atoms in the ring.
1,2,3-Thiadiazole: Less commonly studied but still of interest due to its unique chemical properties.
Uniqueness
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one is unique due to its specific arrangement of atoms and functional groups. This arrangement allows for distinct interactions with biological targets, leading to its diverse range of applications. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
特性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3OS/c6-2-5(9)1-4-3-7-10-8-4/h3H,1-2,6H2 |
InChIキー |
HIQUECVINQOYHM-UHFFFAOYSA-N |
正規SMILES |
C1=NSN=C1CC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)



![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)


![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
![1-[3-(Methylsulfanyl)propyl]-1H-imidazol-2-amine](/img/structure/B13160409.png)

